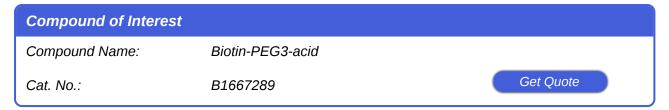


An In-depth Technical Guide to Biotin-PEG3-acid (CAS: 252881-76-8)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Biotin-PEG3-acid**, a versatile heterobifunctional linker widely employed in bioconjugation, diagnostics, and the development of novel therapeutics such as PROTACs (PROteolysis TArgeting Chimeras) and antibody-drug conjugates (ADCs).

Core Compound Information

Biotin-PEG3-acid is a biotinylation reagent that features a biotin moiety, a triethylene glycol spacer (PEG3), and a terminal carboxylic acid. This structure allows for the covalent attachment of biotin to primary amine groups on proteins, peptides, and other biomolecules through the formation of a stable amide bond. The polyethylene glycol (PEG) spacer is a key feature, imparting increased hydrophilicity to the conjugate, which can reduce aggregation and improve solubility.[1][2] Furthermore, the length of the PEG arm helps to minimize steric hindrance, ensuring that the biotin group remains accessible for its high-affinity interaction with avidin or streptavidin.[3][4]

Physicochemical Properties

The following table summarizes the key quantitative data for **Biotin-PEG3-acid**.



Property	Value	References
CAS Number	252881-76-8	[3]
Molecular Formula	C19H33N3O7S	
Molecular Weight	447.55 g/mol	
Appearance	White to off-white solid, may be sticky	_
Purity	Typically ≥95%	-
Solubility	Soluble in water, DMSO, DMF	_
Storage Conditions	-20°C, protect from moisture	_
Shelf Life	>2 years if stored properly	_

Mechanism of Action and Applications

The utility of **Biotin-PEG3-acid** stems from its bifunctional nature. The terminal carboxylic acid can be activated to react with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond. The biotin group, on the other hand, serves as a powerful affinity tag due to its extraordinarily strong and specific non-covalent interaction with avidin and streptavidin (Kd $\approx 10^{-15}$ M).

This dual functionality makes **Biotin-PEG3-acid** a valuable tool in a wide range of applications:

- Biotinylation of Proteins and Antibodies: For use in immunoassays such as ELISA, Western blotting, and immunohistochemistry.
- Affinity Purification: Immobilized avidin or streptavidin can be used to capture and purify biotinylated molecules from complex mixtures.
- Drug Delivery and Targeting: The biotin moiety can be used to target biotin receptoroverexpressing cancer cells.
- PROTAC Synthesis: It serves as a flexible, hydrophilic linker to connect a target-binding ligand and an E3 ligase-binding ligand in a PROTAC molecule.



• Studying Protein-Protein Interactions: Biotinylation can be used in pull-down assays to identify binding partners of a protein of interest.

Experimental Protocols

The following are detailed methodologies for key experiments involving **Biotin-PEG3-acid**.

Protein Biotinylation via EDC/NHS Chemistry

This protocol describes the conjugation of **Biotin-PEG3-acid** to a protein containing primary amines using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

- Biotin-PEG3-acid
- Protein of interest (in an amine-free buffer, e.g., MES or PBS)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS (N-hydroxysuccinimide) or Sulfo-NHS
- Activation Buffer: 0.1 M MES, pH 4.7-6.0
- Reaction Buffer: Amine-free buffer, pH 7.2-8.0 (e.g., PBS)
- Quenching Buffer: 1 M Tris-HCl, pH 7.5
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Desalting column or dialysis cassette for purification

Procedure:

 Prepare Protein Solution: Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-5 mg/mL.



- Prepare Biotin-PEG3-acid Solution: Immediately before use, dissolve Biotin-PEG3-acid in a minimal amount of DMF or DMSO, and then dilute with Activation Buffer to a final concentration of 10-20 mM.
- Activation of Carboxylic Acid:
 - Add a 2- to 5-fold molar excess of EDC and NHS (or Sulfo-NHS) to the Biotin-PEG3-acid solution.
 - Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group, forming an NHS ester.
- Conjugation Reaction:
 - Add the activated Biotin-PEG3-acid solution to the protein solution. A 10- to 20-fold molar excess of the biotin reagent to the protein is a common starting point.
 - Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-activated biotin. Incubate for 15-30 minutes at room temperature.
- Purification: Remove excess, unreacted biotinylation reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Purification of Biotinylated Proteins

Materials:

- Biotinylated protein solution
- Streptavidin-agarose or magnetic beads
- Binding/Wash Buffer: PBS with 0.05% Tween-20
- Elution Buffer:



- Harsh Elution: 0.1 M glycine, pH 2.8
- Competitive Elution: Binding/Wash Buffer containing 2-10 mM free biotin

Procedure:

- Equilibrate Beads: Wash the streptavidin beads with Binding/Wash Buffer according to the manufacturer's instructions.
- Binding: Incubate the biotinylated protein solution with the equilibrated streptavidin beads for 30-60 minutes at room temperature with gentle rotation.
- Washing: Pellet the beads by centrifugation or using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with Binding/Wash Buffer to remove non-specifically bound proteins.

Elution:

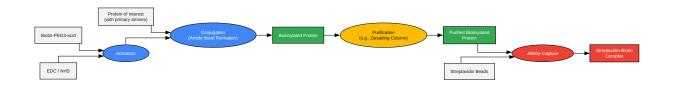
- Harsh Elution: Add the low pH Elution Buffer to the beads and incubate for 5-10 minutes.
 Pellet the beads and collect the supernatant containing the purified protein. Immediately neutralize the eluate with a suitable buffer (e.g., 1 M Tris, pH 8.5).
- Competitive Elution: Add the Elution Buffer containing free biotin and incubate for 30-60 minutes at room temperature. Pellet the beads and collect the supernatant.

Quantification of Biotin Incorporation

The degree of biotinylation can be determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This colorimetric assay is based on the displacement of HABA from avidin by biotin, which results in a decrease in absorbance at 500 nm.

Visualizations of Workflows and Pathways General Workflow for Protein Biotinylation and Purification



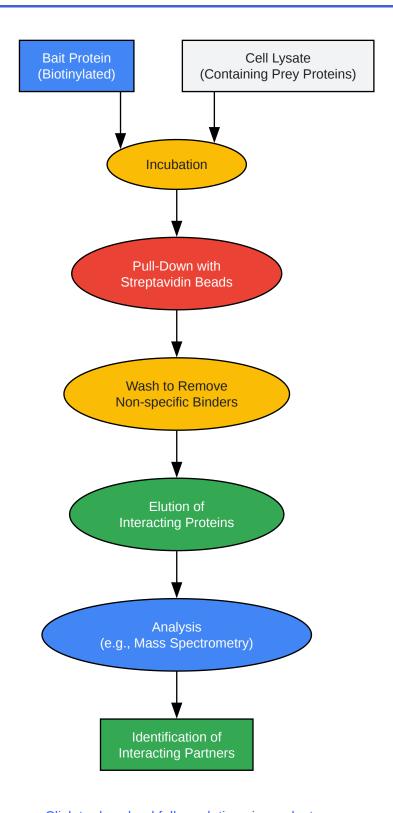


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Caption: Workflow of protein biotinylation with Biotin-PEG3-acid.

Application in Studying Protein-Protein Interactions



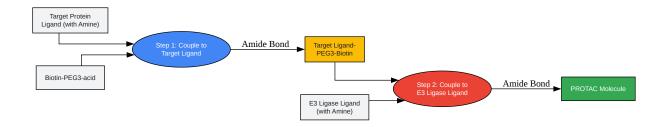


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Caption: Pull-down assay workflow using a biotinylated bait protein.

Role as a Linker in PROTAC Synthesis





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Caption: Conceptual synthesis of a PROTAC using Biotin-PEG3-acid.

Stability and Storage

Biotin-PEG3-acid is a moisture-sensitive compound and should be stored at -20°C with a desiccant. When stored properly, it is stable for at least two years. Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for several months. It is recommended to equilibrate the vial to room temperature before opening to prevent moisture condensation. The amide bond formed after conjugation to a protein is highly stable under physiological conditions. However, the stability of the biotin-protein bond in human plasma can vary depending on the specific linkage chemistry, with some linkages being susceptible to cleavage.

Conclusion

Biotin-PEG3-acid (CAS: 252881-76-8) is a high-purity, versatile biotinylation reagent with broad applications in life sciences and drug discovery. Its well-defined structure, incorporating a hydrophilic PEG spacer, offers significant advantages in terms of solubility and reduced steric hindrance. The straightforward and efficient conjugation chemistry, coupled with the robust biotin-streptavidin interaction, makes it an invaluable tool for researchers and scientists in the development of sensitive assays, purification strategies, and innovative therapeutics.

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